

A Technical Guide to the Spectroscopic Characterization of 3-Propylisoxazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 3-propylisoxazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-propylisoxazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **3-propylisoxazole-5-carboxylic acid**. These predictions are derived from the analysis of closely related compounds and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for **3-Propylisoxazole-5-carboxylic Acid**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~6.5 - 7.0	s	-
-CH ₂ - (α to isoxazole)	~2.7 - 3.0	t	~7.5
-CH ₂ - (β to isoxazole)	~1.6 - 1.9	sextet	~7.5
-CH ₃	~0.9 - 1.1	t	~7.5
-COOH	> 10	br s	-

Table 2: Predicted ¹³C NMR Data for **3-Propylisoxazole-5-carboxylic Acid**

Carbon	Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~160 - 170
C-3	~165 - 175
C-5	~155 - 165
C-4	~100 - 110
-CH ₂ - (α to isoxazole)	~25 - 35
-CH ₂ - (β to isoxazole)	~20 - 30
-CH ₃	~10 - 15

Table 3: Predicted IR Spectroscopy Data for **3-Propylisoxazole-5-carboxylic Acid**

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad	Hydrogen-bonded O-H stretch
C-H (sp ³)	2850 - 3000	Medium	Alkyl C-H stretch
C=O (Carboxylic Acid)	1700 - 1730	Strong	Carbonyl stretch
C=N (Isoxazole)	1600 - 1650	Medium	Ring C=N stretch
C=C (Isoxazole)	1550 - 1600	Medium	Ring C=C stretch
C-O (Carboxylic Acid)	1200 - 1300	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data for **3-Propylisoxazole-5-carboxylic Acid**

Ion	m/z	Description
[M] ⁺	155.05	Molecular Ion
[M-OH] ⁺	138.05	Loss of hydroxyl radical
[M-COOH] ⁺	110.06	Loss of carboxyl group
[M-C ₃ H ₇] ⁺	112.01	Loss of propyl radical

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **3-propylisoxazole-5-carboxylic acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
- Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.
- Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise, depending on the sample concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.
- Spectral Width: A spectral width of around 220-240 ppm is appropriate.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16 to 32 scans are averaged to obtain a good quality spectrum.
- Background Scan: A background spectrum of the empty ATR crystal must be collected before scanning the sample.

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

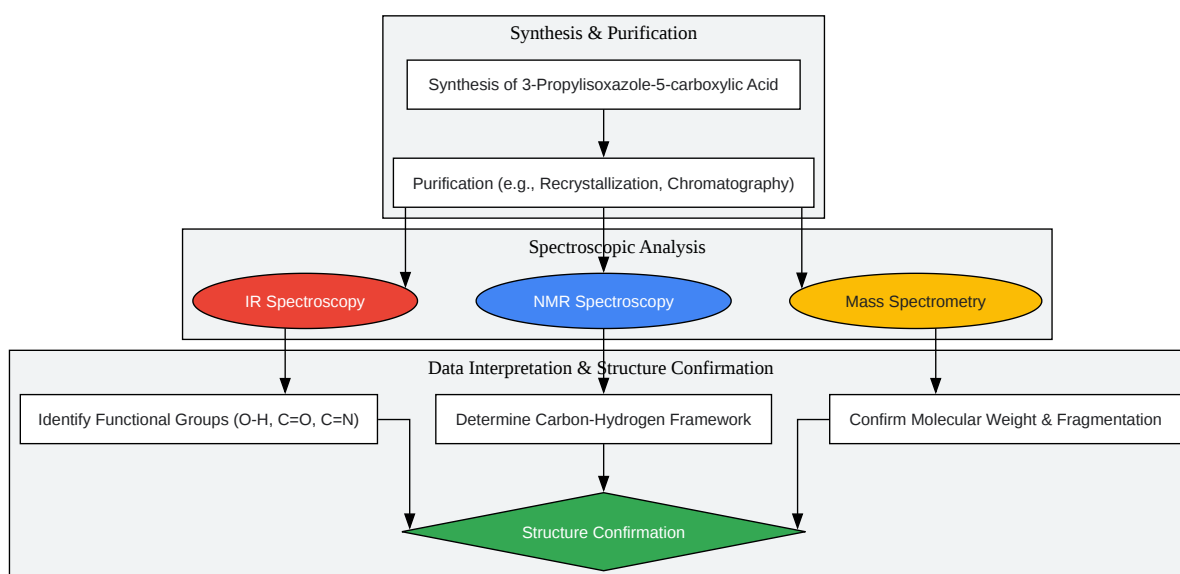
Data Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI).
- Polarity: Positive ion mode is typically used to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Range: A scan range of m/z 50 to 500 is generally appropriate.

- Capillary Voltage: Typically set between 3 and 5 kV.
- Nebulizer Gas: Nitrogen is commonly used.
- Drying Gas Flow and Temperature: These parameters are optimized to ensure efficient desolvation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized compound like **3-propylisoxazole-5-carboxylic acid** using spectroscopic methods.



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Caption: Workflow for Spectroscopic Characterization.

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